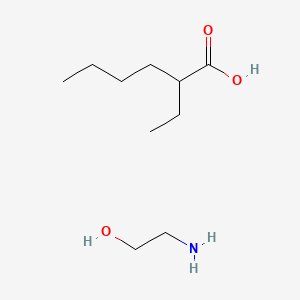

Einecs 278-031-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74931-55-8 |

|---|---|

Molecular Formula |

C10H23NO3 |

Molecular Weight |

205.29 g/mol |

IUPAC Name |

2-aminoethanol;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.C2H7NO/c1-3-5-6-7(4-2)8(9)10;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);4H,1-3H2 |

InChI Key |

SUCDWOLGKCNCGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.C(CO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 278-031-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they typically include derivatives that retain the core structure of the original compound .

Scientific Research Applications

Einecs 278-031-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in the development of new pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 278-031-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Conclusion

This compound is a significant compound with various applications in scientific research, industry, and potentially medicine. While detailed information about its preparation methods, chemical reactions, and mechanism of action is limited, it remains an important substance in the EINECS inventory.

Q & A

Q. What experimental design considerations are critical for studying the physicochemical properties of Einecs 278-031-6?

Methodological Answer:

- Begin with a hypothesis-driven approach, ensuring alignment between the research objective (e.g., stability under varying temperatures) and experimental variables (e.g., pH, solvents). Use controlled conditions for reproducibility, as emphasized in scientific reporting guidelines .

- Include validation steps for instrumentation (e.g., calibration of HPLC systems) and statistical power analysis to determine sample size requirements. Raw data should be archived in supplementary materials to facilitate replication .

Q. How can researchers ensure the reproducibility of synthesis protocols for this compound?

Methodological Answer:

- Document synthesis steps in granular detail, including reagent purity, reaction times, and purification methods. Cross-reference protocols with prior literature to identify deviations or novel optimizations .

- For novel compounds, provide spectroscopic evidence (e.g., NMR, FTIR) and purity metrics (e.g., chromatography traces) in both primary text and supplementary files .

Q. What strategies are effective for conducting a literature review on this compound?

Methodological Answer:

- Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine search terms in databases (e.g., SciFinder, PubMed). Prioritize peer-reviewed studies with robust methodologies, avoiding over-reliance on non-peer-reviewed platforms .

- Create annotated tables summarizing key findings, methodologies, and contradictions across studies to identify knowledge gaps .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound with transition metals be resolved?

Methodological Answer:

- Perform comparative kinetic studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Use spectroscopic monitoring (e.g., UV-Vis kinetics) to track intermediate formation .

- Apply multivariate statistical analysis (e.g., PCA) to identify hidden variables (e.g., trace impurities) that may explain discrepancies .

Q. What advanced analytical techniques are suitable for characterizing degradation byproducts of this compound in environmental matrices?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) with non-targeted screening to identify unknown metabolites. Validate findings using isotopic labeling or synthetic standards .

- Incorporate computational modeling (e.g., DFT calculations) to predict degradation pathways and corroborate experimental data .

Q. How should researchers address ethical and safety challenges in handling toxic derivatives of this compound?

Methodological Answer:

- Conduct a risk assessment aligned with institutional biosafety guidelines (e.g., NIH Risk Group classifications). Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during experiments .

- Document safety protocols in the methods section and ensure compliance with ethical review boards for studies involving hazardous materials .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer:

Q. How can machine learning enhance predictive modeling of this compound’s biological activity?

Methodological Answer:

- Curate high-quality datasets (e.g., ChEMBL, PubChem) and apply feature selection algorithms (e.g., Random Forest) to identify critical molecular descriptors. Validate models using cross-validation and external test sets .

- Address overfitting by regularizing hyperparameters and providing open-access code for transparency .

Hypothesis Testing and Validation

Q. What experimental controls are essential for validating the catalytic role of this compound in organic reactions?

Methodological Answer:

- Include negative controls (e.g., reactions without catalyst) and positive controls (e.g., known catalysts) to isolate the compound’s effect. Use kinetic isotope effects (KIE) or inhibition studies to confirm mechanistic pathways .

- Replicate experiments across independent labs to mitigate bias and confirm reproducibility .

Q. How can researchers design multi-omics studies to explore the systemic impacts of this compound exposure?

Methodological Answer:

- Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply network analysis to identify hub genes/proteins affected by exposure .

- Use orthogonal validation (e.g., CRISPR knockouts) to confirm causal relationships in identified pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.